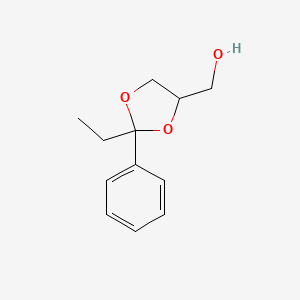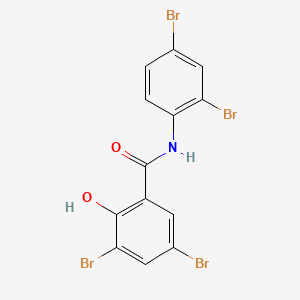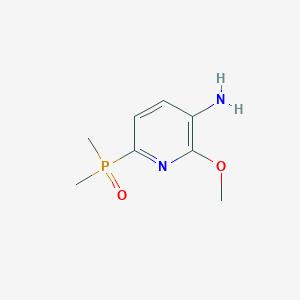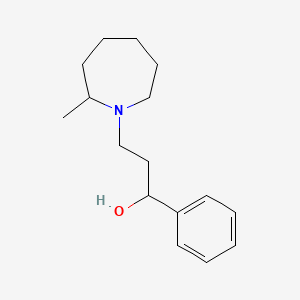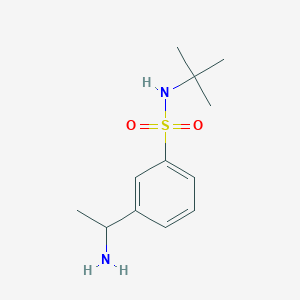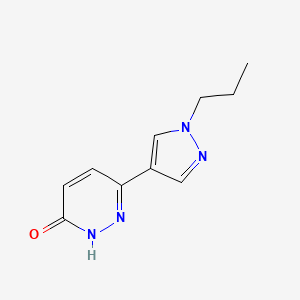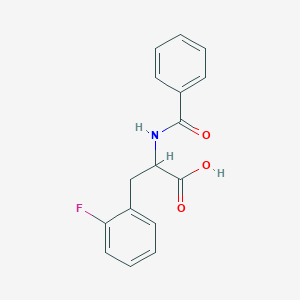![molecular formula C12H19NO2 B13998008 2,2'-[(1-Phenylethyl)imino]diethanol CAS No. 46407-94-7](/img/structure/B13998008.png)
2,2'-[(1-Phenylethyl)imino]diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1-Phenylethyl)imino]diethanol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a phenylethyl group attached to an imino group, which is further connected to two diethanol groups. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-[(1-Phenylethyl)imino]diethanol can be synthesized through a reaction between phenylethylamine and diethanolamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino bond. The reaction is carried out in a solvent, such as ethanol or methanol, to ensure proper mixing and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Phenylethyl)imino]diethanol involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1-Phenylethyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylethyl ketone or phenylethyl aldehyde.
Reduction: Formation of phenylethylamine or diethanolamine derivatives.
Substitution: Formation of halogenated or alkylated derivatives of 2,2’-[(1-Phenylethyl)imino]diethanol.
Aplicaciones Científicas De Investigación
2,2’-[(1-Phenylethyl)imino]diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[(1-Phenylethyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the diethanol groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2-Phenylethyl)imino]diethanol
- 2,2’-[(4-Aminophenyl)imino]diethanol
- N-Phenyldiethanolamine
Uniqueness
2,2’-[(1-Phenylethyl)imino]diethanol is unique due to its specific structural features, such as the phenylethyl group and the diethanol groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial processes.
Propiedades
Número CAS |
46407-94-7 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(1-phenylethyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13(7-9-14)8-10-15/h2-6,11,14-15H,7-10H2,1H3 |
Clave InChI |
PRHRISUFQISTKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
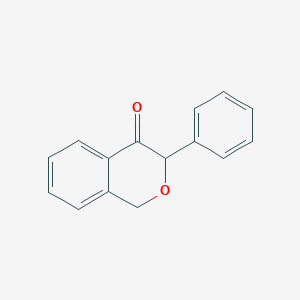
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)

